4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8-7-10(12-17-8)11(14)13-5-3-9(4-6-13)18(2,15)16/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDFCOXLWNQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino alcohol with a carboxylic acid derivative can yield the oxazole ring .
The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives. The final step involves the coupling of the oxazole and piperidine rings, often using a sulfonylating agent like methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with piperidine and oxazole moieties exhibit notable antimicrobial properties. A study highlighted that derivatives of piperidine, including 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine, demonstrated enhanced activity against various bacterial strains.
| Compound | Activity Against | Reference |
|---|---|---|
| 4-Methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine | Salmonella typhi, Bacillus subtilis | |
| Piperidine Derivatives | Various bacterial strains |
Anticancer Potential
The compound has been investigated for its potential anticancer mechanisms. Studies have shown that it can induce apoptosis in cancer cells, particularly through increased caspase activity. The following table summarizes findings from relevant studies:
| Study Focus | Mechanism | Findings |
|---|---|---|
| Apoptosis Induction | Caspase Activation | Increased caspase activity in treated cancer cells |
| Toxicity Assessment | Acute Toxicity | No acute toxicity observed at doses up to 2000 mg/kg |
Enzyme Inhibition
The inhibition of specific enzymes is another promising application area for this compound. Research has focused on its effects on acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme Target | Inhibition Potential | Reference |
|---|---|---|
| Acetylcholinesterase | Significant inhibition observed | |
| Urease | Strong inhibitory activity noted |
Herbicidal Activity
The compound has shown potential as a herbicide, particularly effective against both grass and broadleaf weeds without causing phytotoxicity to crops. This characteristic makes it an attractive candidate for sustainable agricultural practices.
| Application Type | Efficacy | Reference |
|---|---|---|
| Herbicide | Effective against grass and broadleaf weeds; no crop toxicity observed |
Case Study 1: Antimicrobial Evaluation
A series of piperidine derivatives including 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine were evaluated for antimicrobial activity against pathogenic bacteria. Results indicated a significant enhancement in antimicrobial efficacy due to the sulfonamide group present in the structure.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other piperidine-based molecules and heterocyclic systems. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Moieties: The 1,2-oxazole ring in the target compound differs from the 1,2,4-oxadiazole in SB224287. While both are five-membered heterocycles, the oxadiazole contains three heteroatoms (two oxygen, one nitrogen) versus two in oxazole (one oxygen, one nitrogen). The oxazole’s methyl group at the 5-position may enhance lipophilicity compared to unsubstituted analogues, influencing blood-brain barrier penetration.
Substituent Effects: The methanesulfonyl group in the target compound contrasts with the biphenyl-oxadiazole in SB224288. Compared to BRL15572’s chlorophenyl and hydroxypropanyl groups, the target compound lacks halogen substituents, which often enhance binding affinity through hydrophobic interactions.
In contrast, SB224289’s biphenyl-oxadiazole moiety likely elevates logP, favoring CNS penetration . The absence of ionizable groups (e.g., carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) in the target compound may enhance bioavailability by minimizing pH-dependent ionization.
Synthetic and Crystallographic Considerations: Crystallographic studies of such compounds may utilize tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in and . These tools aid in resolving conformational details critical for structure-activity relationship (SAR) analysis.
Research Findings and Implications
While direct pharmacological data for 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine are unavailable in the provided evidence, insights from analogues suggest:
- Target Selectivity : The oxazole carbonyl may engage in hydrogen bonding with serine or threonine residues in enzymatic active sites, similar to interactions observed in 5-HT receptor antagonists .
Biological Activity
4-Methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and an oxazole moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interactions with various biological targets.
The biological activity of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is primarily attributed to the following mechanisms:
- Electrophilic Reactivity : The methanesulfonyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
- Hydrogen Bonding and π-π Interactions : The oxazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity and specificity towards its targets .
Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and biological pathways:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase, showing promising results in vitro. It was found to act selectively on type II carbonic anhydrase with potential applications in treating ocular conditions .
- Antiproliferative Activity : In cell line studies, the compound demonstrated notable antiproliferative effects against cancer cells. For instance, it showed IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cell lines .
- Herbicidal Activity : The compound has also been evaluated for its herbicidal properties, indicating potential applications in agricultural settings .
Case Studies and Research Findings
Several research studies have explored the biological activity of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine:
Q & A
Basic: What are the recommended synthetic routes for 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Functionalization of the piperidine ring with methanesulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with a tertiary amine base) .
- Step 2: Coupling the 5-methyl-1,2-oxazole-3-carbonyl moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in tetrahydrofuran (THF) at 0–25°C .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of sulfonyl and carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
- HPLC-PDA/UV: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FTIR: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
Answer:
- Dose-Response Validation: Perform dose-ranging studies (0.1–100 µM) to identify threshold effects .
- Target-Specific Assays: Use enzyme inhibition assays (e.g., bacterial FabI for antimicrobial activity) to isolate mechanism-specific interactions .
- Control for Solubility: Pre-dissolve compounds in DMSO (<1% v/v) and verify stability via LC-MS .
- Reproduce Under Standardized Conditions: Adopt CLSI guidelines for antimicrobial testing to minimize variability .
Advanced: What computational strategies can predict the compound’s reactivity or binding affinities?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for sulfonyl group reactions .
- Molecular Dynamics (MD) Simulations: Study interactions with biological targets (e.g., kinase binding pockets) using AMBER or GROMACS .
- Docking Studies (AutoDock Vina): Screen against protein databases (PDB) to prioritize experimental targets .
- Machine Learning: Train models on PubChem bioassay data to predict ADMET properties .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Short-Term Stability: Store at –20°C in anhydrous DMSO for <6 months; avoid freeze-thaw cycles .
- Long-Term Stability: Lyophilize and store under argon at –80°C for >1 year .
- Degradation Signals: Monitor via HPLC for peaks corresponding to hydrolysis byproducts (e.g., free piperidine or oxazole fragments) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing methanesulfonyl with trifluoromethanesulfonyl) .
- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
- Bioisosteric Replacement: Substitute the oxazole ring with 1,3,4-thiadiazole to assess impact on lipophilicity .
Example SAR Table:
| Analog Modification | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| Methanesulfonyl → Trifluoromethyl | 2.1 µM (Kinase A) | 8.2 (vs. Kinase B) |
| Oxazole → Thiadiazole | 5.3 µM (Kinase A) | 1.5 (vs. Kinase B) |
Advanced: What experimental design principles minimize variability in pharmacokinetic studies?
Answer:
- Factorial Design: Use 2³ factorial experiments to test variables (dose, administration route, formulation) .
- In Vivo Sampling: Collect plasma/tissue samples at t = 0.5, 1, 2, 4, 8, 24 hr post-dose for LC-MS/MS analysis .
- Statistical Power Analysis: Ensure n ≥ 6 per group (α = 0.05, power = 80%) to detect ≥50% differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
